![molecular formula C12H8Cl2O2S B2379070 5-氯-[1,1'-联苯]-3-磺酰氯 CAS No. 1482212-27-0](/img/structure/B2379070.png)

5-氯-[1,1'-联苯]-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

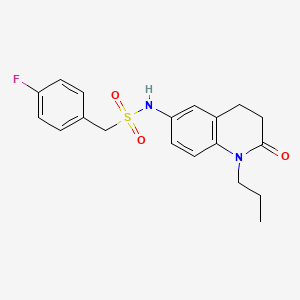

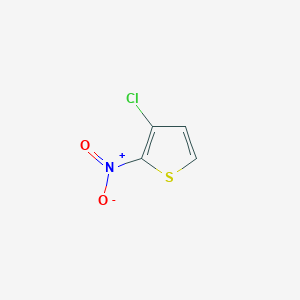

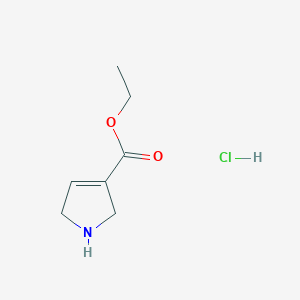

The compound “5-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride” likely belongs to the class of organochlorine compounds, which are organic compounds containing at least one covalently bonded atom of chlorine . The presence of the sulfonyl chloride group (-SO2Cl) suggests that it could be used as a sulfonylating agent in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s possible that it could be synthesized through a Friedel-Crafts alkylation or acylation reaction . These reactions involve the substitution of an alkyl or acyl group onto an aromatic ring .Molecular Structure Analysis

The molecular structure of this compound would likely consist of two phenyl rings (the ‘biphenyl’ part of the name) connected by a single bond, with a chlorine atom substituted onto one of the rings and a sulfonyl chloride group (-SO2Cl) substituted onto the other .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The presence of the sulfonyl chloride group suggests that it could react with nucleophiles in a substitution reaction . The aromatic rings could also potentially undergo electrophilic aromatic substitution reactions .科学研究应用

合成杂环化合物:5-氯-[1,1'-联苯]-3-磺酰氯在与氨、肼水合物和偏氮化钠反应中被使用,从而合成磺胺类、磺酰肼类和磺酰偏氮化物。这些化合物对于开发具有潜在药物化学应用的杂环化合物至关重要(Obafemi, 1982)。

α-氯烯胺的形成:它与炔胺反应生成α-氯烯胺,在热条件下表现出稳定性。这个反应展示了它在合成复杂有机结构中的作用,这些结构在各种有机合成过程中可能具有价值(Buyle & Viehe, 1968)。

水杨酸衍生物:它与水杨酸反应产生磺酰氯和它们的衍生物。这些化合物在化学合成中具有重要意义,特别是在制备除草剂和了解它们的光谱特性方面(Brown, Landquist, & Summers, 1978)。

固相有机合成:用于1,3-噁唑烷-2-酮的固相合成,展示了它在促进具有抗菌活性化合物开发中的作用。这种应用在药物发现和开发中至关重要(Holte, Thijs, & Zwanenburg, 1998)。

多磺酰氯的合成:它在合成具有功能性芳香族多磺酰氯及其掩蔽前体中的作用至关重要。这些化合物是制备树状和其他复杂有机分子的基本构建块(Percec et al., 2001)。

作用机制

Target of Action

It is structurally similar to boscalid , a broad-spectrum fungicide used in agriculture . Boscalid is known to inhibit succinate dehydrogenase , a key enzyme in the tricarboxylic acid cycle

Mode of Action

If we consider its structural similarity to boscalid, it might act by binding at the quinone reduction site of the succinate dehydrogenase enzyme complex, preventing ubiquinone from doing so . This could disrupt the tricarboxylic acid cycle and electron transport chain

Biochemical Pathways

Based on its structural similarity to boscalid, it might affect the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This could disrupt energy production in the cell, leading to cell death. More research is needed to elucidate the exact biochemical pathways affected by this compound.

Result of Action

If it acts similarly to Boscalid, it might lead to cell death by disrupting energy production . .

安全和危害

未来方向

属性

IUPAC Name |

3-chloro-5-phenylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c13-11-6-10(9-4-2-1-3-5-9)7-12(8-11)17(14,15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETYFAXIBAGMKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({3-[2-(acetylamino)ethyl]-1H-indol-5-yl}oxy)acetic acid](/img/structure/B2378989.png)

![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)

![N-(3-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2378991.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)